molecular formula C10H7F2NO B8799609 1,7-Difluoro-6-methoxyisoquinoline

1,7-Difluoro-6-methoxyisoquinoline

Cat. No.: B8799609
M. Wt: 195.16 g/mol
InChI Key: FVJLUGCPWSWNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Difluoro-6-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

1,7-difluoro-6-methoxyisoquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-4-6-2-3-13-10(12)7(6)5-8(9)11/h2-5H,1H3

InChI Key

FVJLUGCPWSWNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-7-fluoro-6-methoxyisoquinoline (1.5 g, 7.09 mmol) in DMSO was added cesium fluoride (2.15 g, 14.18 mmol) at room temperature. The reaction vessel (Pressure tube) was sealed and heated at 145° C. for 18 h. The reaction mass was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get desired compound (950 mg, 68%) as white solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.0-7.98 (m, 1H), 7.77-7.74 (d, J=12 Hz, 1H), 7.42-7.40 (m, 1H), 7.21-7.19 (m, 1H), 4.04 (s, 3H); 19F NMR: δ ppm −129.05 (1F), −71.98 (1F); MS: MS m/z 196.1 (M++1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

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